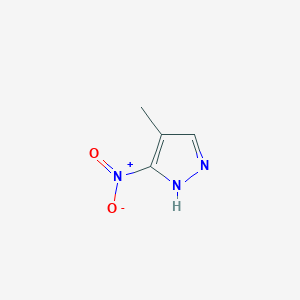

4-Methyl-3-nitro-1H-pyrazole

Description

The exact mass of the compound 4-Methyl-3-nitro-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-3-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-2-5-6-4(3)7(8)9/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGNMPUDFUROJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341486 | |

| Record name | 4-Methyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38858-90-1 | |

| Record name | 4-Methyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-3-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Synthesis of 4-Methyl-3-nitro-1H-pyrazole

A plausible synthetic route involves the nitration of 4-methylpyrazole using a mixture of fuming nitric acid and fuming sulfuric acid. This approach is analogous to the efficient synthesis of 4-nitropyrazole from pyrazole.

Reaction Scheme:

Caption: Synthetic pathway for 4-Methyl-3-nitro-1H-pyrazole.

Experimental Protocol: Nitration of 4-Methylpyrazole (Generalized)

Caution: This procedure involves the use of highly corrosive and strong oxidizing acids. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Equipment:

-

4-Methyl-1H-pyrazole

-

Fuming nitric acid (98%)

-

Fuming sulfuric acid (20% oleum)

-

Concentrated sulfuric acid

-

Ice

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Hexane or other suitable recrystallization solvent

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a dropping funnel, carefully add fuming nitric acid to fuming sulfuric acid in a fume hood, while cooling the mixture in an ice-salt bath.

-

Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1H-pyrazole in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Nitration: Slowly add the nitrating mixture dropwise to the solution of 4-methyl-1H-pyrazole while maintaining the reaction temperature below 10 °C with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield pure 4-Methyl-3-nitro-1H-pyrazole.

Characterization of 4-Methyl-3-nitro-1H-pyrazole

The structural elucidation and confirmation of the synthesized 4-Methyl-3-nitro-1H-pyrazole are based on a combination of spectroscopic techniques and physical property measurements.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₅N₃O₂ |

| Molecular Weight | 127.10 g/mol [1] |

| Appearance | Expected to be a solid |

| Melting Point | Data not available in searched literature |

Spectroscopic Data

2.2.1. Mass Spectrometry (MS)

Mass spectrometry data is available for 4-Methyl-3-nitro-1H-pyrazole, which confirms its molecular weight.

-

MS (GC): Available data confirms the molecular ion peak corresponding to the molecular weight of the compound[2].

2.2.2. Infrared (IR) Spectroscopy

The FTIR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C, C=N Stretch | 1400 - 1600 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| NO₂ Symmetric Stretch | 1340 - 1380 |

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified ¹H and ¹³C NMR data for 4-Methyl-3-nitro-1H-pyrazole were not found in the searched literature, the expected chemical shifts can be predicted based on the structure.

¹H NMR (Predicted):

-

A singlet for the methyl group (CH₃) protons.

-

A singlet for the pyrazole ring proton (C5-H).

-

A broad singlet for the N-H proton.

¹³C NMR (Predicted):

-

A signal for the methyl carbon (CH₃).

-

Signals for the pyrazole ring carbons (C3, C4, and C5), with the carbon bearing the nitro group (C3) expected to be significantly downfield.

Experimental Workflows

The overall process from synthesis to characterization can be visualized as a sequential workflow.

Caption: Overall experimental workflow for synthesis and characterization.

Conclusion

This technical guide outlines a viable synthetic route and the expected characterization profile for 4-Methyl-3-nitro-1H-pyrazole. The provided generalized experimental protocol for the nitration of 4-methylpyrazole serves as a foundational method for its preparation. The tabulated physicochemical and spectroscopic data, although partially based on predictions for NMR, offer a solid basis for the identification and characterization of this compound. Further experimental work is required to determine the precise melting point and to obtain detailed ¹H and ¹³C NMR spectra, which are crucial for unambiguous structural confirmation. This guide is intended to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this and related heterocyclic compounds.

References

Spectroscopic Data and Experimental Protocols for 4-Methyl-3-nitro-1H-pyrazole: A Technical Guide

This technical guide provides a summary of available spectroscopic data for the compound 4-Methyl-3-nitro-1H-pyrazole. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the characterization and identification of this molecule.

Molecular Structure

IUPAC Name: 4-Methyl-3-nitro-1H-pyrazole Molecular Formula: C₄H₅N₃O₂ Molecular Weight: 127.10 g/mol [1][2] CAS Number: 38858-90-1[1]

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 4-Methyl-3-nitro-1H-pyrazole.

Mass Spectrometry (MS)

Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight of the compound. The major fragments observed are listed below.

| Parameter | Value | Reference |

| Molecular Ion [M]⁺ | 127 m/z | [2] |

| Major Fragment 1 | 110 m/z | [2] |

| Major Fragment 2 | 53 m/z | [2] |

Infrared (IR) Spectroscopy

An FTIR spectrum for 4-Methyl-3-nitro-1H-pyrazole is available in the SpectraBase database, although specific absorption bands were not publicly accessible.[1] Key expected vibrational modes for this molecule would include:

-

N-H stretch: Around 3100-3500 cm⁻¹ from the pyrazole ring.

-

C-H stretch: Around 2850-3000 cm⁻¹ from the methyl group.

-

N=O stretch (asymmetric): Around 1500-1560 cm⁻¹ from the nitro group.

-

N=O stretch (symmetric): Around 1335-1380 cm⁻¹ from the nitro group.

-

C=C and C=N stretch: Around 1400-1600 cm⁻¹ from the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts:

-

N-H proton: A broad singlet, typically downfield.

-

C-H proton (on the pyrazole ring): A singlet.

-

CH₃ protons: A singlet.

Expected ¹³C NMR Chemical Shifts:

-

Carbons in the pyrazole ring.

-

Carbon of the methyl group.

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are provided below. These are general protocols for pyrazole derivatives and should be adapted as necessary for 4-Methyl-3-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the 4-Methyl-3-nitro-1H-pyrazole sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the compound and does not have signals that overlap with the analyte's signals.

Instrumentation and Data Acquisition:

-

Spectrometer: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Background: Record a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates the components before they enter the mass spectrometer.

Instrumentation and Data Acquisition:

-

Ionization Method: Electron Impact (EI) is a common method for GC-MS.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 4-Methyl-3-nitro-1H-pyrazole.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of 4-Methyl-3-nitro-1H-pyrazole. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this and related nitro-substituted pyrazole compounds. The information is presented in a structured format, including tabulated data for key properties, detailed experimental protocols for its synthesis and characterization, and visual diagrams to illustrate reaction pathways and analytical workflows.

Introduction

4-Methyl-3-nitro-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. The presence of both a methyl group and a nitro group on the pyrazole ring imparts specific electronic and steric properties that influence its reactivity and potential biological activity. Nitro-substituted pyrazoles are of significant interest in medicinal chemistry and materials science due to their diverse applications, including as intermediates in the synthesis of pharmaceuticals and as energetic materials.[1] This guide aims to consolidate the available information on 4-Methyl-3-nitro-1H-pyrazole and provide a practical resource for its laboratory investigation.

Physical Properties

The experimental physical properties of 4-Methyl-3-nitro-1H-pyrazole are not extensively documented in publicly available literature. However, based on data for structurally similar compounds, we can extrapolate certain characteristics. A summary of key physical properties is presented in Table 1.

Table 1: Physical Properties of 4-Methyl-3-nitro-1H-pyrazole and Related Compounds

| Property | 4-Methyl-3-nitro-1H-pyrazole (Predicted/Extrapolated) | 3-Methyl-4-nitro-1H-pyrazole[2][3] | 4-Methyl-1H-pyrazole[4] |

| Molecular Formula | C₄H₅N₃O₂[5] | C₄H₅N₃O₂ | C₄H₆N₂ |

| Molecular Weight | 127.10 g/mol [5] | 127.10 g/mol | 82.11 g/mol |

| CAS Number | 38858-90-1[5] | 5334-39-4 | 7554-65-6 |

| Appearance | White to pale yellow crystalline solid (predicted) | White to pale cream to yellow crystals or powder[2] | Colorless liquid |

| Melting Point | Not available | 129.0 - 139.0 °C[2] | 13 °C[4] |

| Boiling Point | Not available | Not available | 204 - 207 °C[4] |

| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethanol) (predicted) | Slightly soluble in water.[3] | Miscible with water, ether, benzene, and alcohol.[4] |

| pKa | Not available | Not available | Not available |

Chemical Properties and Reactivity

The chemical behavior of 4-Methyl-3-nitro-1H-pyrazole is dictated by the interplay of the pyrazole ring system and its substituents.

-

Pyrazole Ring: The pyrazole ring is an aromatic heterocycle. The lone pair of electrons on the N1 nitrogen atom participates in the aromatic system. The ring can undergo tautomerism, with the proton on the nitrogen atom potentially migrating to the other nitrogen.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[6][7][8]

-

Methyl Group: The methyl group is a weak electron-donating group, which has a modest activating effect on the pyrazole ring for electrophilic substitution.

-

Reactivity with Nucleophiles: The electron-deficient nature of the pyrazole ring due to the nitro group makes it susceptible to attack by nucleophiles. Reactions may lead to substitution of the nitro group or other ring atoms depending on the reaction conditions and the nucleophile used.[7][8][9]

-

Reactivity with Electrophiles: Electrophilic substitution on the pyrazole ring is generally difficult due to the deactivating effect of the nitro group. Harsh reaction conditions may be required for reactions such as halogenation or further nitration.

-

Thermal Stability: Nitropyrazoles are often investigated as energetic materials, which implies that they can be thermally sensitive.[1][10][11][12][13] The thermal decomposition of nitropyrazole derivatives can be complex, often involving intramolecular redox reactions.[10][11]

Experimental Protocols

Synthesis of 4-Methyl-3-nitro-1H-pyrazole

The synthesis of 4-Methyl-3-nitro-1H-pyrazole can be envisioned through a multi-step process involving the formation of the pyrazole ring followed by nitration. A plausible synthetic route is outlined below.

References

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methyl-4-nitro-1H-pyrazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3-Methyl-4-nitro-1H-pyrazole, 97% | Fisher Scientific [fishersci.ca]

- 4. 4-Methyl-1H-pyrazole, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 573422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C-H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N -Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02494J [pubs.rsc.org]

Crystal Structure of 4-Methyl-3-nitro-1H-pyrazole: A Comprehensive Analysis

Despite a thorough investigation of available scientific literature and crystallographic databases, the complete single-crystal X-ray diffraction analysis of 4-Methyl-3-nitro-1H-pyrazole has not been reported. While extensive data exists for structurally related pyrazole derivatives, the specific crystallographic parameters, detailed experimental protocols for its crystal growth, and an in-depth analysis of its intermolecular interactions remain undetermined.

This technical guide aims to provide a framework for the analysis of 4-Methyl-3-nitro-1H-pyrazole, drawing upon established methodologies and the analysis of similar compounds. It will outline the necessary experimental protocols and the expected data presentation for a complete crystallographic study, which would be of significant interest to researchers, scientists, and professionals in drug development due to the prevalence of the pyrazole scaffold in medicinal chemistry.

Hypothetical Experimental Protocols

Should the single-crystal structure of 4-Methyl-3-nitro-1H-pyrazole be determined, the following experimental protocols would be anticipated.

Synthesis and Crystallization

The synthesis of 4-Methyl-3-nitro-1H-pyrazole would likely proceed through the nitration of 4-methyl-1H-pyrazole. A typical procedure would involve the careful addition of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to a solution of 4-methyl-1H-pyrazole under controlled temperature conditions.

Caption: Hypothetical workflow for the synthesis and crystallization of 4-Methyl-3-nitro-1H-pyrazole.

Single crystals suitable for X-ray diffraction would then be grown from the purified product. Common crystallization techniques include slow evaporation from a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents), vapor diffusion, or cooling of a saturated solution. The choice of solvent and method would be critical in obtaining high-quality crystals.

X-ray Data Collection and Structure Refinement

A suitable single crystal would be mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Data collection would involve rotating the crystal in the X-ray beam and recording the diffraction pattern at a controlled temperature, often low temperature (e.g., 100 K) to minimize thermal vibrations.

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be located from the difference Fourier map and refined isotropically or placed in calculated positions.

Anticipated Data Presentation

A comprehensive report on the crystal structure analysis would present the quantitative data in structured tables for clarity and ease of comparison.

Crystallographic Data

This table would summarize the key parameters of the crystal and the data collection process.

| Parameter | Expected Value (Example) |

| Chemical formula | C₄H₅N₃O₂ |

| Formula weight | 127.10 g/mol |

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| a (Å) | (Value) |

| b (Å) | (Value) |

| c (Å) | (Value) |

| α (°) | 90 |

| β (°) | (Value) |

| γ (°) | 90 |

| Volume (ų) | (Value) |

| Z | (e.g., 4) |

| Density (calculated) (g/cm³) | (Value) |

| Absorption coefficient (mm⁻¹) | (Value) |

| F(000) | (Value) |

| Crystal size (mm³) | (e.g., 0.2 x 0.1 x 0.1) |

| Temperature (K) | (e.g., 100) |

| Radiation (λ, Å) | (e.g., Mo Kα, 0.71073) |

| θ range for data collection (°) | (e.g., 2.0 to 25.0) |

| Reflections collected | (Value) |

| Independent reflections | (Value) [R(int) = (Value)] |

| Goodness-of-fit on F² | (Value) |

| Final R indices [I>2σ(I)] | R₁ = (Value), wR₂ = (Value) |

| R indices (all data) | R₁ = (Value), wR₂ = (Value) |

Selected Bond Lengths and Angles

Tables detailing important bond lengths and angles within the 4-Methyl-3-nitro-1H-pyrazole molecule would be provided, allowing for comparison with theoretical values and related structures.

Table: Selected Bond Lengths (Å)

| Bond | Length |

|---|---|

| N1-N2 | (Value) |

| N2-C3 | (Value) |

| C3-C4 | (Value) |

| C4-C5 | (Value) |

| C5-N1 | (Value) |

| C3-N3 | (Value) |

| N3-O1 | (Value) |

| N3-O2 | (Value) |

| C4-C6 | (Value)|

Table: Selected Bond Angles (°)

| Atoms | Angle |

|---|---|

| C5-N1-N2 | (Value) |

| N1-N2-C3 | (Value) |

| N2-C3-C4 | (Value) |

| C3-C4-C5 | (Value) |

| C4-C5-N1 | (Value) |

| N2-C3-N3 | (Value) |

| O1-N3-O2 | (Value) |

| C3-C4-C6 | (Value)|

Visualization of Structural Relationships

Graphviz diagrams would be employed to illustrate key experimental and logical workflows.

Caption: A typical workflow for crystallographic data analysis.

Intermolecular Interactions

A crucial aspect of crystal structure analysis is the investigation of intermolecular interactions, which govern the packing of molecules in the solid state. For 4-Methyl-3-nitro-1H-pyrazole, potential interactions would include:

-

Hydrogen Bonding: The N-H group of the pyrazole ring is a hydrogen bond donor, and the nitrogen atom of the pyrazole ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors.

-

π-π Stacking: The aromatic pyrazole rings could engage in π-π stacking interactions.

-

van der Waals Forces: These non-specific interactions would also contribute to the overall crystal packing.

A detailed analysis would quantify the geometries of these interactions (distances and angles).

An In-depth Technical Guide to 4-Methyl-3-nitropyrazole (CAS 38858-90-1): Properties, Safety, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and known biological activities of 4-Methyl-3-nitropyrazole (CAS 38858-90-1). The information is compiled from various scientific sources to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical and Physical Properties

4-Methyl-3-nitropyrazole is a substituted nitropyrazole, a class of heterocyclic compounds recognized for their diverse chemical reactivity and biological potential. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 38858-90-1 | [1] |

| Molecular Formula | C₄H₅N₃O₂ | [1] |

| Molecular Weight | 127.10 g/mol | [1] |

| IUPAC Name | 4-methyl-3-nitro-1H-pyrazole | [1] |

| Synonyms | 4-Methyl-5-nitro-1H-pyrazole | [1] |

| Appearance | Solid Crystalline, Yellow | [2] |

| Melting Point | 131 - 134 °C | [2] |

| Boiling Point | 325 °C | [2] |

| Topological Polar Surface Area | 74.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| XLogP3-AA | 0.7 | [1] |

Safety and Hazard Information

4-Methyl-3-nitropyrazole is classified as a hazardous substance. Appropriate personal protective equipment (PPE) and handling procedures should be strictly followed. The GHS hazard classifications are detailed below.

| Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]

Synthesis and Applications

Nitropyrazoles, including 4-Methyl-3-nitropyrazole, serve as important intermediates in organic synthesis. They are utilized in the preparation of more complex heterocyclic systems and energetic materials.[3][4] A notable application is in the synthesis of 4-(N-azolyl)-3,5-dinitropyrazoles.

The general synthetic pathway for such derivatives often involves the reaction of a nitropyrazole with a suitable nitrogen-containing heterocycle. A logical workflow for a potential synthesis is depicted below.

References

A Comprehensive Guide to the IUPAC Nomenclature of Substituted Nitropyrazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted nitropyrazoles. A systematic approach to naming these heterocyclic compounds is crucial for unambiguous communication in research, development, and regulatory contexts. This document outlines the fundamental principles of pyrazole nomenclature, the prioritization of substituents, the handling of tautomerism, and provides a step-by-step methodology for correctly naming complex nitropyrazole derivatives.

The Pyrazole Core: Structure and Numbering

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The systematic numbering of the pyrazole ring is the foundation of its nomenclature.

According to IUPAC rules, the numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants. If a nitrogen atom bears a substituent (e.g., an alkyl or aryl group), it is designated as position 1. In N-unsubstituted pyrazoles, the numbering starts from the nitrogen atom bearing the hydrogen, which is also designated as position 1.

Tautomerism in N-Unsubstituted Pyrazoles

A critical consideration in the nomenclature of N-unsubstituted pyrazoles is annular prototropic tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms, leading to two tautomeric forms that are often in rapid equilibrium. This can result in ambiguity when assigning substituent positions.

For monosubstituted pyrazoles where the substituent is at position 3 or 5, the two tautomers are distinct (e.g., 3-nitropyrazole and 5-nitropyrazole). If the tautomers are in rapid equilibrium and cannot be isolated, IUPAC nomenclature addresses this by using a combined locant, such as "3(5)-nitropyrazole," to indicate that the nitro group can be on either position 3 or 5.

Prioritization of Substituents

When multiple substituents are present on the pyrazole ring, their priority determines the direction of numbering to assign the lowest possible locants. The priority of functional groups is a fundamental concept in IUPAC nomenclature. For substituted nitropyrazoles, the nitro group (–NO₂) is treated as a substituent and is indicated by the prefix "nitro-". It does not have high priority in determining the suffix of the name.[1][2]

The following table summarizes the general priority of common functional groups encountered in drug development, from highest to lowest. This priority dictates the principal functional group, which is cited as the suffix in the name, and the direction of numbering of the parent heterocycle.

| Priority | Functional Group Class | Formula | Suffix (if principal group) | Prefix (if substituent) |

| 1 | Carboxylic acids | -COOH | -oic acid | carboxy- |

| 2 | Esters | -COOR | -oate | alkoxycarbonyl- |

| 3 | Amides | -CONH₂ | -amide | carbamoyl- |

| 4 | Nitriles | -CN | -nitrile | cyano- |

| 5 | Aldehydes | -CHO | -al | formyl- |

| 6 | Ketones | >C=O | -one | oxo- |

| 7 | Alcohols | -OH | -ol | hydroxy- |

| 8 | Amines | -NH₂ | -amine | amino- |

| ... | ... | ... | ... | ... |

| Low | Nitro | -NO₂ | (not used as suffix) | nitro- |

| Low | Halogens | -F, -Cl, -Br, -I | (not used as suffix) | fluoro-, chloro-, bromo-, iodo- |

| Low | Alkyl/Aryl | -R | (part of parent name) | (substituent name) |

Experimental Protocol: A Step-by-Step Guide to Naming Substituted Nitropyrazoles

The following protocol provides a systematic methodology for determining the correct IUPAC name for a substituted nitropyrazole.

Step 1: Identify the Parent Heterocycle. The parent heterocycle is the pyrazole ring.

Step 2: Identify the Principal Functional Group. Using the substituent priority table (see above), identify the highest-priority functional group attached to the pyrazole ring. This group will determine the suffix of the chemical name. If only nitro groups and other low-priority substituents are present, the parent name will end in "-pyrazole."

Step 3: Number the Pyrazole Ring.

-

N-Substituted Pyrazoles: The nitrogen atom bearing the substituent is assigned locant 1. The ring is then numbered to give the other substituents the lowest possible locants.

-

N-Unsubstituted Pyrazoles: The nitrogen atom bearing the hydrogen is assigned locant 1. Numbering proceeds to give the principal functional group the lowest possible locant. If there is a choice, the remaining substituents are assigned the lowest possible locants.

-

Tautomerism: For N-unsubstituted pyrazoles with substituents at positions 3 and 5, consider the possibility of tautomerism. If the tautomers are indistinguishable, use the combined locant notation (e.g., 3(5)-).

Step 4: Name the Substituents. Name all other substituents as prefixes. The nitro group is named "nitro-".

Step 5: Assemble the Full IUPAC Name. Arrange the substituent prefixes in alphabetical order, preceded by their locants. Combine the prefixes with the name of the parent heterocycle and the suffix of the principal functional group (if any).

Example Application:

Let's name the following compound: a pyrazole ring with a nitro group at position 4, a methyl group on one nitrogen, and a carboxyl group at position 5.

-

Parent Heterocycle: Pyrazole.

-

Principal Functional Group: Carboxylic acid (-COOH) has the highest priority. The suffix will be "-carboxylic acid".

-

Numbering: The nitrogen with the methyl group is N1. To give the principal functional group (-COOH) the lowest possible locant, we number towards it. This places the carboxylic acid at C5 and the nitro group at C4.

-

Substituents: 1-methyl, 4-nitro.

-

Full Name: 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Visualizing Nomenclature Logic

The following diagrams, generated using the DOT language, illustrate the decision-making processes in naming substituted pyrazoles.

Caption: Decision tree for the systematic IUPAC naming of substituted pyrazoles.

Caption: Workflow for handling tautomerism in the nomenclature of N-unsubstituted pyrazoles.

References

Tautomerism in 4-Methyl-3-nitro-1H-pyrazole systems

An In-depth Technical Guide on the Annular Tautomerism of 4-Methyl-3-nitro-1H-pyrazole

For: Researchers, Scientists, and Drug Development Professionals Topic: Tautomerism in 4-Methyl-3-nitro-1H-pyrazole Systems

Abstract

Substituted 1H-pyrazoles are fundamental scaffolds in medicinal chemistry and materials science. A critical, yet often overlooked, aspect of their chemistry is annular prototropic tautomerism, a phenomenon where the N-H proton migrates between the two ring nitrogen atoms. This guide focuses on the tautomeric equilibrium of the 4-Methyl-3-nitro-1H-pyrazole system. Due to a lack of specific experimental data in the public domain for this exact molecule, this paper will serve as a technical guide, outlining the theoretical underpinnings and the established experimental and computational protocols used to investigate such systems. We will use 4-Methyl-3-nitro-1H-pyrazole as a model to illustrate these principles, providing a robust framework for researchers encountering similar systems.

Introduction to Tautomerism in Pyrazoles

Pyrazole and its derivatives are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. When asymmetrically substituted at the C3 and C5 positions, pyrazoles can exist as a mixture of two distinct tautomers in equilibrium. This process, known as annular tautomerism, involves the formal 1,2-migration of a proton between the N1 and N2 atoms.

For the 4-Methyl-3-nitro-1H-pyrazole system, the equilibrium exists between 4-methyl-3-nitro-1H-pyrazole (Tautomer A) and 4-methyl-5-nitro-1H-pyrazole (Tautomer B) . The position of this equilibrium is crucial as the two tautomers possess different physicochemical properties, including dipole moments, hydrogen bonding capabilities, and steric profiles, which can significantly impact biological activity, crystal packing, and reactivity.

The equilibrium is influenced by several factors:

-

Electronic Effects: The electron-donating (methyl) and electron-withdrawing (nitro) nature of the substituents plays a key role. Generally, electron-donating groups tend to favor being at the C3 position.[1]

-

Steric Effects: The size of the substituents can influence the tautomeric preference.

-

Solvent Effects: The polarity of the solvent can stabilize one tautomer over the other. Polar solvents may shift the equilibrium compared to the gas phase or nonpolar solvents.[1]

-

Physical State: The dominant tautomer in the solid state (crystal lattice) may differ from that in solution due to intermolecular interactions like hydrogen bonding.

Below is a diagram illustrating the tautomeric equilibrium.

Caption: Annular tautomeric equilibrium in the 4-Methyl-3-nitro-1H-pyrazole system.

Methodologies for Tautomerism Investigation

A multi-faceted approach combining spectroscopy, crystallography, and computational chemistry is required for a comprehensive understanding of a tautomeric system.

Caption: General experimental and computational workflow for characterizing pyrazole tautomerism.

Experimental Protocols

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique to study tautomerism in solution.[2][3] At room temperature, if the proton exchange is fast on the NMR timescale, averaged signals are observed. By lowering the temperature, the exchange can be slowed, allowing for the observation and quantification of individual tautomers.[4]

Detailed Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample (e.g., 10-20 mg) of 4-Methyl-3-nitro-1H-pyrazole in a suitable deuterated solvent (e.g., 0.6 mL of acetone-d₆, THF-d₈, or methanol-d₄). The choice of solvent is critical as it can influence the equilibrium.

-

Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (298 K) to observe the time-averaged signals.

-

Low-Temperature Analysis: Cool the sample in the NMR probe incrementally (e.g., in 10 K steps) from 298 K down to the solvent's freezing point (e.g., ~178 K for acetone-d₆).

-

Data Acquisition: At each temperature step, acquire ¹H and ¹³C spectra. Monitor the signals for decoalescence—the splitting of averaged peaks into distinct sets of signals corresponding to Tautomer A and Tautomer B.

-

Quantification: Once the proton exchange is slow and well-resolved signals for both tautomers are visible, carefully integrate a set of non-overlapping proton signals for each tautomer. The tautomeric equilibrium constant (K_T) is the ratio of these integrals.

-

K_T = [Tautomer B] / [Tautomer A]

-

-

Structural Assignment: Use 2D NMR techniques (NOESY, HMBC) to unambiguously assign the signals to their respective tautomers. For example, a NOESY correlation between the N-H proton and the C5-H proton would help identify the tautomer.

2.1.2 Single Crystal X-ray Diffraction

This method provides definitive proof of the tautomeric form present in the solid state.

Detailed Protocol:

-

Crystal Growth: Grow single crystals of 4-Methyl-3-nitro-1H-pyrazole suitable for diffraction. This is often the most challenging step and may require screening various solvents (e.g., ethanol, ethyl acetate, dichloromethane) and crystallization techniques (slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

-

Tautomer Identification: The final refined structure will unambiguously locate the position of the N-H proton, thereby identifying the specific tautomer (or potentially co-crystallized tautomers) present in the crystal lattice. Analysis of intermolecular interactions, such as hydrogen bonding patterns, provides insight into the forces stabilizing that particular form.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.

Detailed Protocol:

-

Structure Generation: Build the 3D structures of both Tautomer A (4-methyl-3-nitro-1H-pyrazole) and Tautomer B (4-methyl-5-nitro-1H-pyrazole).

-

Gas-Phase Optimization: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-311++G(d,p) basis set.[5] The absence of imaginary frequencies confirms a true energy minimum.

-

Solvent Modeling: To simulate solution conditions, perform additional optimizations using a continuum solvent model like the Polarizable Continuum Model (PCM) for various solvents (e.g., chloroform, methanol, water).

-

Energy Calculation: The relative stability is determined by comparing the final electronic energies (including zero-point vibrational energy correction) of the two optimized tautomers.

-

ΔE = E(Tautomer B) - E(Tautomer A)

-

A negative ΔE indicates Tautomer B is more stable.

-

-

NMR Shielding Calculation: Use the Gauge-Invariant Atomic Orbital (GIAO) method on the optimized geometries to calculate the absolute NMR shieldings, which can be converted to chemical shifts and compared with experimental data for signal assignment.[5]

Data Presentation and Expected Results

While specific experimental data for 4-methyl-3-nitro-1H-pyrazole is not available, we can present the expected data in a structured format based on known chemical principles.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for Tautomers in Acetone-d₆

The chemical shifts are hypothetical and based on substituent effects. The carbon attached to the electron-withdrawing nitro group (C3 in Tautomer A, C5 in Tautomer B) is expected to be significantly downfield.

| Carbon Atom | Tautomer A (4-Me-3-NO₂) | Tautomer B (4-Me-5-NO₂) | Expected Δδ (ppm) |

| C3 | ~148.0 | ~130.0 | ~18.0 |

| C4 | ~110.0 | ~112.0 | ~ -2.0 |

| C5 | ~128.0 | ~150.0 | ~ -22.0 |

| CH₃ | ~10.0 | ~10.5 | ~ -0.5 |

Table 2: Representative Computational Results (DFT/B3LYP/6-311++G(d,p))

These values represent a typical outcome for a pyrazole with these substituents. The nitro group's ability to stabilize an adjacent "pyridine-like" nitrogen (N2) often favors the tautomer where the nitro group is at C5.

| Medium | Relative Energy (ΔE) of Tautomer B (kcal/mol) | Predicted Dominant Tautomer |

| Gas Phase | -1.5 | Tautomer B |

| Chloroform (PCM) | -1.2 | Tautomer B |

| Methanol (PCM) | -0.8 | Tautomer B (less dominant) |

| Water (PCM) | -0.5 | Tautomer B (near equal mix) |

Conclusion for the Researcher

The study of tautomerism in systems like 4-Methyl-3-nitro-1H-pyrazole is essential for controlling and understanding their chemical and biological properties. While direct experimental data for this specific compound is sparse, the principles and methodologies outlined in this guide provide a comprehensive framework for its investigation. A combined approach using low-temperature NMR, X-ray crystallography, and DFT calculations is the gold standard. This allows for the determination of tautomeric ratios in solution, definitive identification in the solid state, and a theoretical understanding of the energetic factors governing the equilibrium. For drug development professionals, recognizing the potential for tautomerism is critical, as regulatory bodies often consider tautomers as distinct chemical entities that require individual characterization.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. researchgate.net [researchgate.net]

Initial Reactivity Studies of 4-Methyl-3-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial reactivity studies of 4-Methyl-3-nitro-1H-pyrazole. The information presented is collated from established chemical principles and analogous reactivity of structurally similar nitropyrazole compounds, offering a foundational understanding for researchers in drug discovery and development.

Physicochemical Properties

4-Methyl-3-nitro-1H-pyrazole is a five-membered heterocyclic compound. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 38858-90-1 | [1] |

| Molecular Formula | C₄H₅N₃O₂ | [1] |

| Molecular Weight | 127.10 g/mol | [1] |

| IUPAC Name | 4-methyl-3-nitro-1H-pyrazole | |

| Computed XlogP | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis

A likely synthetic route to 4-Methyl-3-nitro-1H-pyrazole is the direct nitration of 4-methyl-1H-pyrazole. This reaction is expected to yield a mixture of the 3-nitro and 5-nitro isomers due to the directing effects of the pyrazole ring nitrogens. Separation of these isomers can typically be achieved using column chromatography.

Experimental Protocol: Nitration of 4-Methyl-1H-pyrazole (Analogous Procedure)

This protocol is adapted from the general procedure for the nitration of pyrazoles.[2][3]

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid to fuming nitric acid.

-

Reaction: To the cooled nitrating mixture, add 4-methyl-1H-pyrazole dropwise, ensuring the temperature is maintained below 10 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the resulting residue by column chromatography on silica gel to separate the 3-nitro and 5-nitro isomers.

Initial Reactivity Studies

The reactivity of 4-Methyl-3-nitro-1H-pyrazole is primarily dictated by the electron-withdrawing nature of the nitro group and the inherent chemical properties of the pyrazole ring. The principal sites for chemical modification are the nitro group, the ring nitrogen atoms, and the C-5 position of the pyrazole ring.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, providing a versatile intermediate for further functionalization. Catalytic hydrogenation is a common and efficient method for this transformation.

| Reactant | Reagents and Conditions | Product | Yield | Reference (Analogous) |

| 4-Methyl-3-nitro-1H-pyrazole | H₂, Pd/C, solvent (e.g., Ethanol or Ethyl Acetate), room temperature | 4-Methyl-1H-pyrazol-3-amine | High | [4][5] |

-

Setup: To a solution of 4-Methyl-3-nitro-1H-pyrazole in a suitable solvent (e.g., ethanol), add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Methyl-1H-pyrazol-3-amine, which can be further purified if necessary.

N-Alkylation of the Pyrazole Ring

The pyrazole ring contains two nitrogen atoms that can potentially be alkylated. The regioselectivity of N-alkylation is dependent on the reaction conditions and the steric and electronic nature of the substituents. Alkylation of the tautomeric 4-methyl-3(5)-nitropyrazole mixture will likely result in a mixture of N-alkylated products.

| Reactant | Reagents and Conditions | Major Products | Reference (Analogous) |

| 4-Methyl-3(5)-nitro-1H-pyrazole | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃ or NaH), Solvent (e.g., DMF or Acetonitrile) | 1,4-Dimethyl-3-nitro-1H-pyrazole and 1,4-Dimethyl-5-nitro-1H-pyrazole | [6][7] |

-

Reaction Setup: To a solution of the 4-methyl-3(5)-nitropyrazole mixture in an aprotic solvent such as DMF, add a base (e.g., potassium carbonate).

-

Addition of Alkylating Agent: Add methyl iodide to the suspension and stir the mixture at room temperature.

-

Reaction Time: Allow the reaction to proceed for several hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic layer. Purify the residue by column chromatography to separate the isomeric N-methylated products.

Electrophilic Substitution at the C-5 Position

The presence of the methyl group at C-4 and the nitro group at C-3 directs electrophilic substitution to the C-5 position of the pyrazole ring. Halogenation is a representative example of this type of reaction.

| Reactant | Reagents and Conditions | Product | Reference (Analogous) |

| 4-Methyl-3-nitro-1H-pyrazole | Halogenating agent (e.g., NBS, NCS), Solvent (e.g., CCl₄ or CH₃CN), Initiator (optional, e.g., AIBN or light) | 5-Halo-4-methyl-3-nitro-1H-pyrazole | [8] |

-

Reaction Setup: Dissolve 4-Methyl-3-nitro-1H-pyrazole in a suitable solvent like carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as AIBN.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with water.

-

Isolation: Dry the organic layer and remove the solvent under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.

Spectroscopic Characterization

The structural elucidation of 4-Methyl-3-nitro-1H-pyrazole and its derivatives relies on a combination of spectroscopic techniques.

| Technique | Expected Key Features for 4-Methyl-3-nitro-1H-pyrazole |

| ¹H NMR | A singlet for the C-5 proton, a singlet for the methyl protons, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the three pyrazole ring carbons (with the carbon bearing the nitro group being significantly downfield) and the methyl carbon. |

| FT-IR | Characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), C-H stretching and bending vibrations, and N-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns (e.g., loss of NO₂). |

Conclusion

This technical guide provides a foundational overview of the synthesis and initial reactivity of 4-Methyl-3-nitro-1H-pyrazole, based on established principles of pyrazole chemistry. The primary reactive sites are the nitro group (amenable to reduction), the ring nitrogens (susceptible to alkylation), and the C-5 position (available for electrophilic substitution). The experimental protocols provided are based on analogous transformations of similar compounds and should serve as a valuable starting point for researchers. Further empirical studies are necessary to fully elucidate the specific reactivity and optimize reaction conditions for this compound.

References

- 1. 4-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 573422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide to the Discovery, Synthesis, and Evaluation of Novel Pyrazole Derivatives for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, continues to be a privileged scaffold in the field of medicinal chemistry.[1][2][3][4] Its remarkable structural versatility and ability to modulate a wide array of biological targets have led to the development of numerous FDA-approved drugs for a variety of therapeutic areas, including inflammation, cancer, and infectious diseases.[5][6][7] This technical guide provides a comprehensive overview of the discovery of novel pyrazole derivatives, detailing synthetic methodologies, biological evaluation techniques, and key signaling pathways, with a strong emphasis on data-driven insights and practical experimental protocols.

Therapeutic Applications of Pyrazole Derivatives

Pyrazole-based compounds have demonstrated significant therapeutic potential across multiple disease areas. Their ability to act as bioisosteres for other aromatic systems, coupled with their capacity to engage in hydrogen bonding, contributes to their diverse pharmacological activities.[5]

Anti-inflammatory Activity

A significant number of pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9] The selective inhibition of COX-2 is a key strategy to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[8] Celecoxib, a well-known COX-2 selective inhibitor, features a pyrazole core and serves as a prime example of the therapeutic success of this scaffold.[4][8] Novel pyrazole derivatives continue to be explored for their superior efficacy and safety profiles in treating inflammatory conditions.[10]

Anticancer Activity

The development of pyrazole derivatives as anticancer agents is a rapidly expanding area of research.[2][3][11] These compounds have been shown to target a multitude of cancer-related signaling pathways by inhibiting key enzymes such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK).[2][11] Their mechanisms of action also include the inhibition of tubulin polymerization, a critical process in cell division.[2] The structural diversity of the pyrazole scaffold allows for the design of highly potent and selective kinase inhibitors.[3]

Antimicrobial Activity

The emergence of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of novel antimicrobial agents.[12] Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[12][13][14] They have been reported to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6][15] The exploration of pyrazole-containing compounds offers a promising avenue for the development of new treatments for infectious diseases.

Quantitative Biological Data of Novel Pyrazole Derivatives

The following tables summarize the in vitro biological activity of recently developed pyrazole derivatives across different therapeutic areas. This data is crucial for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound ID | Target | IC50 (µM) | Cell Line/Assay | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | Enzyme Assay | [8] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | Enzyme Assay | [8] |

| 3,5-diarylpyrazole | COX-2 | 0.01 | Enzyme Assay | [8] |

| Pyrazole-thiazole hybrid | COX-2 | 0.03 | Enzyme Assay | [8] |

| Pyrazole-thiazole hybrid | 5-LOX | 0.12 | Enzyme Assay | [8] |

| Pyrazolo-pyrimidine | COX-2 | 0.015 | Computational Screening | [8] |

| Thiazolidindione-pyrazole 128a/b | COX-2 | - | in vitro assay | [16] |

| Thiazolidinone-pyrazole 129a/b | COX-2 | - | in vitro assay | [16] |

| Thienopyrimidine-pyrazole 134a/b | COX-2 | - | in vitro assay | [17] |

| Thiophene-pyrazole 135 | COX-2 | - | in vitro assay | [17] |

| Benzothiophen-2-yl pyrazole 149 | COX-1 | 5.40 | Enzyme Assay | [17] |

| Benzothiophen-2-yl pyrazole 149 | COX-2 | 0.01 | Enzyme Assay | [17] |

| Benzothiophen-2-yl pyrazole 149 | 5-LOX | 1.78 | Enzyme Assay | [17] |

| Pyrazole Derivative | COX-2 | 0.73 | in vitro assay | [9] |

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Reference |

| Indole-pyrazole hybrid 33 | CDK2 | 0.074 | HCT116, MCF7, HepG2, A549 | [2] |

| Indole-pyrazole hybrid 34 | CDK2 | 0.095 | HCT116, MCF7, HepG2, A549 | [2] |

| Pyrazole carbaldehyde 43 | PI3 Kinase | 0.25 | MCF7 | [2] |

| Ferrocene-pyrazole hybrid 47c | - | 3.12 | HCT-116 | [18] |

| Pyrazole-thiourea C5 | EGFR | 0.07 | MCF-7 | [19] |

| Pyrazole-thiourea C5 | - | 0.08 | MCF-7 | [19] |

| Purine-pyrazole hybrid 7b | 15-LOX | 1.76-6.12 | A549, Caco-2, PC3, MCF-7, HepG-2 | [20] |

| Purine-pyrazole hybrid 8b | 15-LOX | 1.76-6.12 | A549, Caco-2, PC3, MCF-7, HepG-2 | [20] |

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Thiazolidinone-clubbed pyrazole | E. coli | 16 | [15] |

| Imidazo-pyridine substituted pyrazole 18 | Gram-positive & Gram-negative bacteria | <1 | [15] |

| Pyrazole-thiazole hybrid 10 | S. aureus | 1.9-3.9 | [15] |

| Triazine-fused pyrazole 32 | S. epidermidis | 0.97 | [15] |

| Triazine-fused pyrazole 32 | Enterobacter cloacae | 0.48 | [15] |

| Aromatic fused-pyrazole hybrid 31 | B. subtilis | 4 | [15] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful discovery and development of novel pyrazole derivatives.

General Synthesis of Pyrazole Derivatives via Cyclocondensation

A common and versatile method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][21]

Materials:

-

Substituted 1,3-dicarbonyl compound (1.0 eq)

-

Substituted hydrazine hydrochloride (1.1 eq)

-

Ethanol or acetic acid (solvent)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

-

Add the substituted hydrazine hydrochloride to the solution.

-

If using a hydrochloride salt, add a base such as sodium acetate or triethylamine (1.2 eq) to liberate the free hydrazine.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole derivative.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is used to determine the inhibitory potency and selectivity of pyrazole derivatives against COX enzymes.[8]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (pyrazole derivatives)

-

Reference inhibitors (e.g., Celecoxib, Indomethacin)

-

Assay buffer (e.g., Tris-HCl)

-

EIA kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or reference inhibitor in the assay buffer for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a further 10-20 minutes at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

This assay is widely used to assess the cytotoxic effects of potential anticancer agents on cancer cell lines.[18]

Materials:

-

Cancer cell line (e.g., MCF-7, A549, HCT116)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (pyrazole derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental workflows is essential for understanding the mechanism of action and the discovery process of novel pyrazole derivatives.

Caption: Key signaling pathways targeted by anticancer pyrazole derivatives.

Caption: General workflow for the discovery and development of pyrazole-based drugs.

References

- 1. dovepress.com [dovepress.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 17. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 19. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into Nitropyrazole Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitropyrazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse applications, ranging from energetic materials to pharmaceuticals. Understanding the intricate relationship between their molecular structure and functional properties is paramount for the rational design of new derivatives with tailored characteristics. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed in the study of nitropyrazole structures. It summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and presents visual workflows to elucidate the research process. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of these versatile molecules.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The introduction of one or more nitro groups (-NO₂) to the pyrazole ring gives rise to nitropyrazoles, a family of compounds with a wide spectrum of chemical and physical properties. The electron-withdrawing nature of the nitro group significantly influences the electronic structure, stability, and reactivity of the pyrazole core.

The primary interest in nitropyrazoles has historically been in the field of energetic materials, where their high nitrogen content and oxygen balance make them candidates for explosives and propellants.[1] However, their utility extends to medicinal chemistry, with derivatives exhibiting activities such as antituberculosis and anticancer properties.[2][3]

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate the molecular properties of nitropyrazoles.[4][5] These theoretical studies provide valuable insights into molecular geometries, electronic distributions, and energetic properties, complementing experimental findings and guiding the synthesis of novel compounds.[6]

This guide will delve into the computational methodologies used to study nitropyrazoles, present tabulated quantitative data from these studies, provide detailed experimental protocols for their synthesis and characterization, and illustrate the associated research workflows.

Theoretical and Computational Methodologies

The study of nitropyrazole structures heavily relies on quantum chemical calculations to elucidate their geometric and electronic properties. Density Functional Theory (DFT) is the most prevalently used method due to its balance of computational cost and accuracy.[7]

A common computational approach involves the following steps:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is frequently employed for this purpose.[4]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculations: Once a stable structure is obtained, various molecular properties are calculated. These include:

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Mulliken population analysis to determine atomic charges, and analysis of frontier molecular orbitals (HOMO and LUMO).

-

Energetic Properties: Total energy, heat of formation, and detonation velocity (for energetic materials).

-

Computational Workflow for Nitropyrazole Analysis

References

- 1. rsc.org [rsc.org]

- 2. Improved Synthesis of 3,4-Dinitropyrazole [energetic-materials.org.cn]

- 3. researchgate.net [researchgate.net]

- 4. imemg.org [imemg.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]

Solubility profile of 4-Methyl-3-nitro-1H-pyrazole in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Methyl-3-nitro-1H-pyrazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the general solubility principles based on related compounds and furnishes comprehensive experimental protocols for determining a precise solubility profile.

Introduction to 4-Methyl-3-nitro-1H-pyrazole

4-Methyl-3-nitro-1H-pyrazole is a heterocyclic organic compound with a molecular formula of C4H5N3O2.[1] Its structure, featuring a pyrazole ring substituted with a methyl and a nitro group, suggests a moderate polarity. The nitro group, being electron-withdrawing, and the pyrazole ring, capable of hydrogen bonding, are expected to significantly influence its solubility in various solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, medicinal chemistry, and materials science, particularly for reaction condition optimization, purification, and formulation development.

Predicted and Observed Solubility (Qualitative)

-

4-nitro-1H-pyrazole : This parent compound without the methyl group demonstrates limited solubility in water.[2] It is, however, more soluble in organic solvents like ethanol, acetone, and chloroform.[2] The hydrophobic pyrazole ring and the nitro group contribute to its lower affinity for highly polar solvents like water.[2]

-

4-Methyl-1H-pyrazole : This related compound, lacking the nitro group, is described as miscible with water, ether, benzene, and alcohol. The absence of the strongly electron-withdrawing nitro group likely increases its miscibility with a broader range of solvents.

Based on these related structures, it can be inferred that 4-Methyl-3-nitro-1H-pyrazole will likely exhibit limited solubility in water and higher solubility in polar aprotic and some polar protic organic solvents. The presence of the methyl group might slightly increase its lipophilicity compared to 4-nitro-1H-pyrazole.

Experimental Protocols for Solubility Determination

To establish a definitive solubility profile, the following experimental methodologies are recommended. These protocols are standard in chemical and pharmaceutical research for determining the solubility of a solid compound in a liquid solvent.

Equilibrium Solubility Method (Shake-Flask)

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of solid 4-Methyl-3-nitro-1H-pyrazole to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. If necessary, centrifuge the samples to ensure complete separation of the undissolved solid from the saturated solution.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Quantify the concentration of the dissolved 4-Methyl-3-nitro-1H-pyrazole using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy with a pre-established calibration curve.

-

Calculation: The solubility is then calculated and typically expressed in units of mg/mL or mol/L.

Crystal Dissolution Method (Kinetic)

This method can provide a faster estimation of solubility.

Methodology:

-

Preparation: Place a known mass of 4-Methyl-3-nitro-1H-pyrazole in a test tube or vial.

-

Solvent Addition: Add a measured volume of the chosen solvent to the test tube.

-

Dissolution: Vigorously shake or stir the mixture until the solid is completely dissolved.[3]

-

Incremental Addition: If the solid does not dissolve completely, add small, precise volumes of the solvent incrementally, with thorough mixing after each addition, until complete dissolution is observed.[3]

-

Calculation: The total volume of solvent required to dissolve the initial mass of the compound is used to calculate the solubility.

Data Presentation

The quantitative solubility data obtained from the experimental protocols should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of 4-Methyl-3-nitro-1H-pyrazole in Common Laboratory Solvents at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | ||

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Acetone | Polar Aprotic | ||

| Acetonitrile | Polar Aprotic | ||

| Dichloromethane | Non-polar | ||

| Toluene | Non-polar | ||

| Hexane | Non-polar | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic |

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of 4-Methyl-3-nitro-1H-pyrazole.

Caption: Workflow for the Equilibrium Solubility Method.

Caption: Workflow for the Crystal Dissolution Method.

References

Electron Density Distribution in the 4-Methyl-3-nitro-1H-pyrazole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract